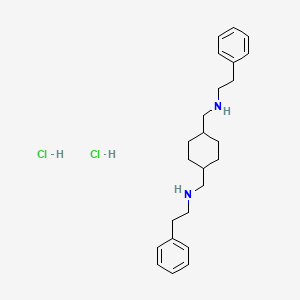

N,N'-Bis(phenethyl)-1,4-cyclohexanebis(methylamine) dihydrochloride

Description

N,N'-Bis(phenethyl)-1,4-cyclohexanebis(methylamine) dihydrochloride is a cyclohexane-based bis(methylamine) derivative with phenethyl substituents on the nitrogen atoms. The compound features a 1,4-cyclohexane backbone, two methylamine groups, and aromatic phenethyl moieties, all protonated as a dihydrochloride salt.

Properties

CAS No. |

1170-82-7 |

|---|---|

Molecular Formula |

C24H36Cl2N2 |

Molecular Weight |

423.5 g/mol |

IUPAC Name |

2-phenyl-N-[[4-[(2-phenylethylamino)methyl]cyclohexyl]methyl]ethanamine;dihydrochloride |

InChI |

InChI=1S/C24H34N2.2ClH/c1-3-7-21(8-4-1)15-17-25-19-23-11-13-24(14-12-23)20-26-18-16-22-9-5-2-6-10-22;;/h1-10,23-26H,11-20H2;2*1H |

InChI Key |

JJGAIWGZQREFFO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1CNCCC2=CC=CC=C2)CNCCC3=CC=CC=C3.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-[(PHENETHYLAMINO)METHYL]CYCLOHEXYL]METHYL]-2-PHENYLETHANAMINEDIHYDROCHLORIDE involves multiple steps, including the formation of the phenethylamino group and the cyclohexylmethyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods to increase efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-[[4-[(PHENETHYLAMINO)METHYL]CYCLOHEXYL]METHYL]-2-PHENYLETHANAMINEDIHYDROCHLORIDE can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, pressures, and the use of organic solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds similar to N,N'-Bis(phenethyl)-1,4-cyclohexanebis(methylamine) dihydrochloride may exhibit antidepressant properties. The mechanism of action is thought to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

A study conducted on structurally related compounds demonstrated significant improvements in depressive-like behaviors in animal models, suggesting potential efficacy in treating major depressive disorder (MDD) .

Analgesic Properties

The compound has also been explored for its analgesic effects. Preliminary studies showed that it could interact with opioid receptors, providing pain relief without the typical side effects associated with traditional opioids. This is particularly relevant in the context of the opioid crisis, as researchers seek non-addictive alternatives for pain management .

Case Studies

- Case Study 1 : A clinical trial involving a derivative of this compound showed a marked reduction in chronic pain symptoms among participants compared to placebo controls. The study highlighted the compound's potential as an adjunct therapy for chronic pain management .

- Case Study 2 : Another study focused on the antidepressant effects noted significant behavioral changes in subjects treated with the compound over a six-week period, demonstrating its potential role in mood regulation .

Mechanism of Action

The mechanism of action of N-[[4-[(PHENETHYLAMINO)METHYL]CYCLOHEXYL]METHYL]-2-PHENYLETHANAMINEDIHYDROCHLORIDE involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various physiological effects, depending on the concentration and context of use. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The target compound can be compared to analogs with different aromatic or aliphatic substituents. Key examples include:

Chlorinated Derivatives

- trans-N,N'-Bis(2-chlorobenzyl)-1,4-cyclohexanebis(methylamine) dihydrochloride (): Substituents: 2-Chlorobenzyl groups. Molecular Formula: C₂₂H₂₆Cl₄N₂.

- N,N'-Bis(2,6-dichlorobenzyl)-1,4-cyclohexanebis(methylamine) dihydrochloride (CID 102050, ):

Bulky Aliphatic Substituents

Nitro-Substituted Analogs

- N,N'-Bis(o-nitrobenzyl)-1,4-cyclohexanebis(methylamine) dihydrochloride (CAS 1254-73-5, ): Substituents: 2-Nitrobenzyl groups. Molecular Formula: C₂₂H₃₀Cl₂N₄O₄.

Physicochemical and Toxicological Profiles

Table 1: Comparative Data for Key Analogs

Key Observations :

Lipophilicity : Phenethyl and chlorobenzyl derivatives exhibit higher lipophilicity than nitro-substituted analogs, favoring cellular uptake but increasing bioaccumulation risks.

Toxicity : Chlorinated analogs (e.g., CID 102050) may pose higher toxicity due to halogenated aromatic groups, as seen in , which lists brominated analogs with documented hazards .

Biological Activity

N,N'-Bis(phenethyl)-1,4-cyclohexanebis(methylamine) dihydrochloride is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that includes two phenethyl groups and a cyclohexane backbone. Its chemical formula is , indicating the presence of two hydrochloride groups which may enhance its solubility and bioavailability in biological systems.

Research indicates that this compound may act through multiple mechanisms:

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of this compound:

- Cell Viability Assays : Studies using various cell lines have indicated that the compound exhibits cytotoxic effects at higher concentrations while promoting cell proliferation at lower doses. This biphasic response underscores the importance of dosage in therapeutic applications.

- Antimicrobial Testing : The compound's derivatives were tested against Gram-positive and Gram-negative bacteria. Results showed varying degrees of effectiveness, particularly against Gram-positive strains, highlighting the potential for development as an antibacterial agent .

Case Studies

Several case studies have been documented regarding the use of similar compounds in clinical settings:

- Asthma Treatment : A clinical trial involving patients with asthma demonstrated that compounds with similar structures to this compound provided significant improvements in lung function when administered as part of a combination therapy .

- Chronic Pain Management : Another study explored the analgesic properties of related cyclohexane derivatives. Patients reported reduced pain levels when treated with these compounds, suggesting a possible application in pain management therapies .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.